6-(Hydroxymethyl)-N-methylpicolinamide
Description
6-(Hydroxymethyl)-N-methylpicolinamide is a picolinic acid derivative featuring a hydroxymethyl (-CH₂OH) group at the 6-position of the pyridine ring and an N-methylcarboxamide (-CONHMe) group at the 2-position. The hydroxymethyl group enhances hydrophilicity and hydrogen-bonding capacity, while the N-methylcarboxamide contributes to stability and molecular interactions.
Properties
CAS No. |
41337-84-2 |
|---|---|
Molecular Formula |
C8H10N2O2 |
Molecular Weight |
166.18 g/mol |
IUPAC Name |
6-(hydroxymethyl)-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C8H10N2O2/c1-9-8(12)7-4-2-3-6(5-11)10-7/h2-4,11H,5H2,1H3,(H,9,12) |
InChI Key |
QQGVZKDQJSOCDM-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC=CC(=N1)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Hydroxymethyl)-N-methylpicolinamide typically involves the following steps:
Starting Material: The synthesis begins with picolinic acid.
Hydroxymethylation: The hydroxymethyl group is introduced at the 6th position of the pyridine ring. This can be achieved through a hydroxymethylation reaction using formaldehyde and a suitable catalyst.
Amidation: The hydroxymethylated picolinic acid is then reacted with methylamine to form the amide bond, resulting in 6-(Hydroxymethyl)-N-methylpicolinamide.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 6-(Hydroxymethyl)-N-methylpicolinamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may require catalysts and specific reaction conditions depending on the desired product.
Major Products:
Oxidation: 6-(Carboxymethyl)-N-methylpicolinamide.
Reduction: Various reduced derivatives depending on the reducing agent used.
Substitution: A wide range of substituted picolinamides with different functional groups.
Scientific Research Applications
6-(Hydroxymethyl)-N-methylpicolinamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a building block in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(Hydroxymethyl)-N-methylpicolinamide involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also act as a chelating agent, binding to metal ions and affecting their biological functions.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 6-(Hydroxymethyl)-N-methylpicolinamide with structurally related compounds, highlighting key differences in functional groups and properties:
| Compound Name | Key Functional Groups | Molecular Formula | Reactivity/Biological Activity | Reference |
|---|---|---|---|---|
| 6-(Hydroxymethyl)-N-methylpicolinamide | 6-hydroxymethyl, 2-N-methylamide | C₈H₁₀N₂O₂ | Moderate hydrophilicity; potential for H-bonding; stable under physiological conditions | Inferred |
| Ethyl 6-(hydroxymethyl)picolinate | 6-hydroxymethyl, 2-ethyl ester | C₉H₁₁NO₃ | Ester group increases lipophilicity; hydrolytically labile compared to amides | |
| 6-(Aminomethyl)-N-methylpicolinamide | 6-aminomethyl, 2-N-methylamide | C₈H₁₁N₃O | Enhanced nucleophilicity; higher biological activity due to amine reactivity | |
| 6-Methyl-N-methylpicolinamide | 6-methyl, 2-N-methylamide | C₈H₁₀N₂O | Reduced solubility; hydrophobic interactions dominate | |
| 6-Bromo-N,5-dimethoxy-N-methylpicolinamide | 6-bromo, 5-methoxy, 2-N-methylamide | C₁₀H₁₂BrN₂O₃ | Halogenation enhances electrophilicity; methoxy groups improve metabolic stability |
Reactivity and Stability
- Hydroxymethyl vs. Aminomethyl: The hydroxymethyl group in 6-(Hydroxymethyl)-N-methylpicolinamide offers moderate reactivity in oxidation reactions and improved stability compared to the more nucleophilic aminomethyl group in analogs like 6-(Aminomethyl)-N-methylpicolinamide. This makes the hydroxymethyl derivative less prone to unwanted side reactions in biological systems .
- Ester vs. Amide : Ethyl 6-(hydroxymethyl)picolinate () is more lipophilic but less stable than the amide derivative due to ester hydrolysis susceptibility. The N-methylamide group in the target compound enhances metabolic stability, a critical factor in drug design .
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